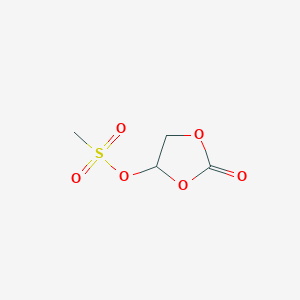

(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” is a chemical compound with the molecular formula C4H6O6S . It has been recognized as a biologically safe promoiety .

Synthesis Analysis

Poly (glycidyl methacrylate) (PGMA) was converted to a poly (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) by the polymer reaction with carbon dioxide using tetraoctylammonium chloride (TOAC) as a catalyst .Molecular Structure Analysis

The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” can be represented by the InChI code: 1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 .Physical And Chemical Properties Analysis

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” has a molecular weight of 182.15 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

- GCMA can be incorporated into (meth)acrylic copolymers to create cross-linkable polymers. These polymers exhibit improved properties such as thermal stability, resistance to breakage, and transparency. The carbonate group allows for urethane linkage formation without toxic isocyanates .

- Cross-linked hydroxyurethane acrylate copolymers containing GCMA have been used as coatings on glass and steel surfaces. Their ease of application, curing process, and adhesion strength make them promising materials for protective coatings .

- Oxidation and Aromatization Reactions Methanesulfonic acid combined with sodium nitrite and wet SiO2 effectively oxidizes 1,4-dihydropyridines to pyridine derivatives. GCMA plays a crucial role in this process, showcasing an efficient pathway for the aromatization of specific organic substrates.

- Glycerol carbonate, of which GCMA is a derivative, serves as a versatile building block. Its reactivity and applications have gained interest due to increasing sustainable awareness. Researchers explore its potential in various chemical transformations .

- GCMA can be synthesized via transesterification of methyl methacrylate with glycerol carbonate. This method avoids the use of toxic isocyanates and provides a pathway for producing this valuable monomer .

- While research is ongoing, the unique structure of GCMA suggests potential applications in drug delivery systems, biomaterials, and tissue engineering. Its cyclic carbonate functionality may enable controlled drug release and biocompatibility.

Coatings and Polymers

Building Blocks for Sustainable Chemistry

Green Synthesis of GCMA

Biomedical Applications: (Emerging Area):

Propriétés

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-dioxolan-4-yl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)